While specific synthesis details for piperazine, 1-amino-4-methyl-, dihydrochloride are limited within the provided papers, several documents describe the synthesis of compounds containing this molecule. One example involves the preparation of imatinib mesylate, an anticancer drug. The synthesis process begins with the reduction reaction of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-aminopyrimidine using methanol as a solvent, KBH4 as a reducing agent, and ZrCl4 as a catalyst []. This process leads to the formation of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. Subsequently, this compound reacts with 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride hemihydrates, using CBMIT as an activator and DMF as a solvent, to yield imatinib alkali [].
Piperazine, 1-amino-4-methyl-, dihydrochloride is a versatile building block in various chemical reactions. One example involves its use in the synthesis of imatinib, a tyrosine kinase inhibitor used to treat certain types of cancer. In this reaction, piperazine, 1-amino-4-methyl-, dihydrochloride, within the structure of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride hemihydrates, undergoes an acylation reaction with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine to form imatinib []. This reaction highlights the molecule's ability to participate in reactions forming amide bonds, crucial in many pharmaceutical compounds.
The primary application of piperazine, 1-amino-4-methyl-, dihydrochloride, based on the provided literature, is its use as a crucial building block in synthesizing pharmaceutical compounds. It is particularly relevant in developing drugs targeting specific receptors or enzymes. For instance, it is a vital component in the synthesis of imatinib, a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML) and other malignancies [, ]. The inclusion of piperazine, 1-amino-4-methyl-, dihydrochloride, within imatinib's structure, contributes to its pharmacological activity and ability to inhibit the BCR-ABL tyrosine kinase, a key driver of CML.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6